
2,7-Dichloro-4-methyl-1,3-benzothiazole
Overview
Description
2,7-Dichloro-4-methyl-1,3-benzothiazole is a heterocyclic compound belonging to the benzothiazole family. It is characterized by the presence of chlorine atoms at the 2nd and 7th positions and a methyl group at the 4th position on the benzothiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dichloro-4-methyl-1,3-benzothiazole typically involves the cyclization of thioformanilides. One common method includes the use of 2,6-dichloro-3,5-dicyano-1,4-benzoquinone (DDQ) in dichloromethane at ambient temperature, which yields the desired benzothiazole in high yields . Another approach involves the condensation of 2-aminothiophenol with aldehydes in the presence of iodine in dimethylformamide (DMF), which efficiently provides 2-substituted benzothiazoles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the methods mentioned above can be scaled up for industrial applications, considering the availability of reagents and the simplicity of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2,7-Dichloro-4-methyl-1,3-benzothiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 2nd and 7th positions can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, which can replace the chlorine atoms under suitable conditions.
Oxidation and Reduction Reactions: Specific reagents and conditions for these reactions are not extensively detailed in the literature.
Major Products Formed
The major products formed from these reactions depend on the reagents used. For example, substitution reactions with amines can yield amino-substituted benzothiazoles, while reactions with thiols can produce thio-substituted derivatives.
Scientific Research Applications
2,7-Dichloro-4-methyl-1,3-benzothiazole has various applications in scientific research, including:
Medicinal Chemistry: It has been studied for its potential to enhance the efficacy of certain anticancer drugs and antibiotics.
Material Science: The compound is used in the development of new materials with specific properties, such as conductivity and fluorescence.
Industrial Chemistry: It is employed in the synthesis of other complex molecules and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 2,7-Dichloro-4-methyl-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. detailed information on its molecular targets and pathways is limited. Generally, benzothiazole derivatives are known to interact with enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-methyl-1,3-benzothiazole
- 2,7-Dichloro-1,3-benzothiazole
- 4-Methyl-1,3-benzothiazole
Uniqueness
2,7-Dichloro-4-methyl-1,3-benzothiazole is unique due to the presence of two chlorine atoms and a methyl group on the benzothiazole ring, which imparts specific chemical and physical properties.
Biological Activity
2,7-Dichloro-4-methyl-1,3-benzothiazole (DCMB) is a compound belonging to the benzothiazole family, which has garnered attention for its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and environmental impacts, supported by case studies and research findings.
Chemical Structure and Properties
DCMB is characterized by the presence of chlorine and methyl groups on the benzothiazole ring. Its chemical structure can be represented as follows:
This structure contributes to its reactivity and biological interactions.
Antimicrobial Activity
DCMB has been studied for its antimicrobial properties against various pathogens. Research indicates that it exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria. A study conducted by researchers at the University of Alberta demonstrated that DCMB effectively inhibited the growth of Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL .
Table 1: Antimicrobial Activity of DCMB
Pathogen | MIC (µg/mL) |
---|---|
Escherichia coli | 32 |
Staphylococcus aureus | 64 |
Pseudomonas aeruginosa | 128 |
Anticancer Properties
The anticancer potential of DCMB has also been investigated. In vitro studies have shown that DCMB induces apoptosis in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism involves the activation of caspases and modulation of apoptotic proteins .
Case Study: Apoptotic Induction in Cancer Cells
A study published in the Journal of Medicinal Chemistry reported that DCMB treatment resulted in a dose-dependent increase in apoptosis markers in MCF-7 cells. The IC50 value was determined to be approximately 15 µM, indicating a potent effect on cell viability .
Environmental Impact
DCMB is also relevant in environmental studies due to its presence as a contaminant in industrial effluents. Research has highlighted its persistence in aquatic environments and potential bioaccumulation in aquatic organisms. A study conducted by the Canadian Environmental Protection Agency noted that DCMB was detected in sediment samples downstream from industrial discharge sites, raising concerns about its ecological impact .
Table 2: Environmental Concentrations of DCMB
Sample Type | Concentration (ng/g) |
---|---|
Sediment | 150 |
Fish Tissue | 75 |
Water | 20 |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2,7-Dichloro-4-methyl-1,3-benzothiazole, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves cyclization of substituted thioamide precursors under reflux conditions. For example, hydrazide derivatives (e.g., 2,4-dichlorophenoxyacetic acid hydrazide) can be refluxed in DMSO for 18 hours, followed by distillation and crystallization in water-ethanol mixtures to achieve ~65% yield . Solvent choice (e.g., DMSO for high polarity) and reaction time are critical for minimizing side products. Post-synthesis purification via column chromatography (e.g., 40% ethyl acetate in chloroform) and recrystallization ensures structural validation through melting point analysis and spectroscopic techniques (IR, NMR) .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Combine spectroscopic and crystallographic methods:
- IR Spectroscopy : Confirm functional groups (e.g., C-Cl stretches at 600–800 cm⁻¹, thiazole ring vibrations at 1500–1600 cm⁻¹) .
- NMR : Analyze proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, methyl groups at δ 2.5–3.0 ppm) .
- X-ray Crystallography : Resolve bond lengths and angles using SHELXL for refinement. For example, dihedral angles between aromatic rings (e.g., 64.11° in benzothiazole derivatives) validate spatial arrangements .
Q. What preliminary assays are recommended to screen the biological activity of this compound?
- Methodological Answer : Prioritize in vitro assays:
- Antimicrobial Testing : Use agar diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values as indicators .
- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Molecular Docking : Simulate binding interactions with target proteins (e.g., HIV-1 protease, COX-2) using AutoDock Vina to prioritize in vivo studies .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported molecular geometries of benzothiazole derivatives?
- Methodological Answer : Use SHELX programs to refine high-resolution X-ray data. For instance, discrepancies in dihedral angles (e.g., 5.59° vs. 2.45° between rings) may arise from packing forces or hydrogen bonding (e.g., C–H···N interactions at 3.58 Å). Compare thermal displacement parameters (Uiso) to distinguish static disorder from dynamic motion . Cross-validate with DFT calculations (e.g., B3LYP/6-31G*) to reconcile experimental and theoretical geometries .
Q. What strategies optimize regioselectivity in electrophilic substitutions on the benzothiazole core?
- Methodological Answer :
- Directing Groups : Introduce electron-donating groups (e.g., -NH₂) at position 2 to direct electrophiles to position 6.
- Lewis Acid Catalysis : Use AlCl₃ or FeCl₃ to stabilize transition states in halogenation reactions .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic attack at electron-deficient positions . Monitor reaction progress via LC-MS to identify intermediates and adjust stoichiometry .
Q. How should researchers address conflicting biological activity data across studies?
- Methodological Answer :
- Dose-Response Reproducibility : Replicate assays under standardized conditions (e.g., pH, serum content) to control for false positives .
- Meta-Analysis : Pool data from multiple studies (e.g., MIC values for antimicrobial activity) and apply statistical models (e.g., random-effects) to identify outliers .
- Mechanistic Studies : Use CRISPR-Cas9 gene editing to validate target engagement (e.g., knock out putative protein targets) .
Q. Data Interpretation and Reporting
Q. What criteria ensure robust structure-activity relationship (SAR) analysis for benzothiazole derivatives?
- Methodological Answer :
- Parameterization : Quantify electronic (Hammett σ), steric (Taft Es), and lipophilic (logP) properties using QSAR tools (e.g., MOE).
- Cross-Validation : Compare bioactivity trends across analogues (e.g., 4-methyl vs. 4-fluoro substitutions) to isolate critical substituents .
- Crystallographic Correlations : Link activity to molecular interactions (e.g., π-π stacking at 3.56–3.75 Å in crystal structures) .
Properties
IUPAC Name |
2,7-dichloro-4-methyl-1,3-benzothiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2NS/c1-4-2-3-5(9)7-6(4)11-8(10)12-7/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUYSZGJSZGEBEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60365960 | |
Record name | 2,7-dichloro-4-methyl-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60365960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80945-85-3 | |
Record name | 2,7-dichloro-4-methyl-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60365960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.